molecular formula C12H11F2NO B6170815 N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide CAS No. 2567503-51-7

N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide

Cat. No.: B6170815
CAS No.: 2567503-51-7
M. Wt: 223.2
InChI Key:
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Description

N-{4,4-difluorospiro[22]pentan-1-yl}benzamide is a novel benzamide derivative that has garnered attention in the pharmaceutical and chemical research communities This compound features a unique spirocyclic structure with two fluorine atoms, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol, followed by further chemical modifications . This scalable and diastereoselective approach ensures high efficiency and selectivity in the production of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthetic approach mentioned above can be adapted for large-scale production. The use of common reagents and reaction conditions facilitates the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure or the benzamide moiety.

    Substitution: The fluorine atoms and other functional groups can be substituted with different substituents to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure and fluorine atoms contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate certain enzymatic activities and receptor functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide stands out due to its unique combination of a spirocyclic structure and fluorine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its stability under common reaction conditions and its potential for diverse chemical modifications further enhance its utility in scientific research and industrial applications.

Properties

CAS No.

2567503-51-7

Molecular Formula

C12H11F2NO

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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